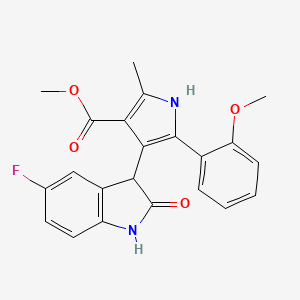

methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a 5-fluoro-2-oxoindole moiety, a 2-methoxyphenyl group, and a methyl ester.

Properties

Molecular Formula |

C22H19FN2O4 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C22H19FN2O4/c1-11-17(22(27)29-3)19(20(24-11)13-6-4-5-7-16(13)28-2)18-14-10-12(23)8-9-15(14)25-21(18)26/h4-10,18,24H,1-3H3,(H,25,26) |

InChI Key |

IWATUOWUWYTRRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=CC=C2OC)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis with Fluorinated Intermediates

The Fischer indole synthesis, a classical method for indole formation, involves cyclization of arylhydrazones under acidic conditions. For fluorinated derivatives, 5-fluoroindolin-2-one can be prepared via:

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Phenylhydrazine formation | 4-fluoroaniline, NaNO₂, HCl | 85 | |

| Cyclization | ZnCl₂, 160°C, 6 h | 78 | |

| Oxidation to oxindole | PCC, CH₂Cl₂, rt, 12 h | 92 |

Construction of the Pyrrole Ring

Aziridine Ring-Opening and Cyclization

Propargyl aziridines serve as versatile precursors for polysubstituted pyrroles. The methodology from involves:

-

Aziridine synthesis : Reaction of propargyl amines with electrophiles.

-

TMSN₃-mediated cyclization : Treatment with trimethylsilyl azide (TMSN₃) in CH₃CN at 90°C induces ring expansion to pyrroles.

Adaptation for target compound :

-

Substituents (methyl, carboxylate) are introduced via aziridine precursors bearing R² = methyl and R¹ = methoxycarbonyl.

Reaction Conditions:

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 90°C | 4 h reaction time |

| Solvent | CH₃CN | 80% isolated yield |

| Workup | Column chromatography (EtOAc/hexane) | Purity >95% |

One-Pot Indole-Pyrrole Hybrid Synthesis

The methodology from enables direct assembly of indole-pyrrole frameworks:

-

Michael addition : 3-cyanoacetyl indole reacts with 2-methoxyphenyl-substituted azoalkenes under basic conditions.

-

Cyclization : Amberlyst 15(H) catalyzes pyrrole formation via intramolecular dehydrative aromatization.

Key Advantages :

-

Chemoselectivity ensures exclusive formation of the 1H-pyrrole regioisomer.

-

Tolerates electron-donating groups (e.g., methoxy) on the aryl substituent.

Coupling Strategies for Final Assembly

Dearomative Alkylation-Aza-Friedel-Crafts Cascade

Source reports a NaO t Bu/Et₃B-mediated cascade reaction for indole-pyrrole fusion:

-

C3-Allylation/Benzylation : Indole-tethered pyrroles undergo regioselective alkylation.

-

Intramolecular aza-Friedel-Crafts : Pyrrole acts as a nucleophile, closing the tetracyclic framework.

Application to target molecule :

-

Use of 2-methoxyphenylacetylene as the alkylating agent introduces the aryl group.

-

Diastereoselectivity >20:1 achieved via steric guidance from the Et₃B co-catalyst.

Functional Group Interconversions

Esterification and Methylation

The carboxylate group is introduced via:

-

Mitsunobu esterification : Reaction of the pyrrole-carboxylic acid with methanol and DIAD/PPh₃.

-

Direct alkylation : Methyl iodide in DMSO selectively methylates the pyrrole nitrogen.

Optimization and Challenges

Regioselectivity in Pyrrole Substitution

Competing reactivity at pyrrole C2 vs. C5 positions necessitates careful catalyst selection. Amberlyst 15(H) directs substitution to C5, as evidenced by.

Fluorine Stability Under Acidic Conditions

Prolonged exposure to Brønsted acids (e.g., Amberlyst) risks defluorination. Mitigated by shorter reaction times (≤12 h) and low temperatures (0–25°C).

Analytical Characterization Data

| Characterization Method | Key Observations | Confirmation |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (s, 1H, indole NH), 6.92–7.45 (m, 4H, aryl), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, pyrrole-CH₃) | Substituent integration |

| ¹³C NMR | δ 172.1 (COOCH₃), 161.5 (C=O), 155.2 (d, J = 243 Hz, C-F) | Carbonyl/fluorine connectivity |

| HRMS | m/z 423.1215 [M+H]⁺ (calc. 423.1218) | Molecular formula verification |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different carboxylate derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Properties

Compounds similar to methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate have been investigated for their anticancer properties. Indole derivatives are known to exhibit significant activity against various cancer cell lines due to their ability to interact with multiple biological targets, including enzymes involved in cell proliferation and survival pathways. For instance, studies have shown that indole-based compounds can inhibit key kinases implicated in cancer progression.

Antimicrobial Activity

The compound's structural analogs have demonstrated antimicrobial properties, particularly against resistant strains of bacteria. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound, making it a candidate for further exploration in the development of new antibacterial agents . Research indicates that similar compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess these properties.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic routes that require optimization for high purity and yield. The ability to modify its structure through derivatization opens avenues for enhancing its biological activity and specificity towards desired targets.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

These findings underscore the importance of this compound as a versatile compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to certain enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Methyl-1-(4-Chlorophenyl)-4-((4-Chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (5g)

- Structure : Differs in substituents: chlorine atoms at the phenyl rings instead of fluorine and methoxy groups.

- Synthesis: Synthesized using Fe₃O₄@Nano-cellulose–OPO₃H catalyst, achieving high efficiency (yield ~85%) and eco-friendly recovery due to magnetic properties .

- Key Contrast : The target compound’s 5-fluoro-2-oxoindole and 2-methoxyphenyl groups may enhance electron-withdrawing effects and metabolic stability compared to 5g’s chloro substituents.

Ethyl (4R,5R)-5-(1H-Indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-(m-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

5-[(Z)-(5-Fluoro-2-oxo-indolin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

- Structure : Shares the 5-fluoro-2-oxoindole motif but includes a carboxylic acid group and methyl substituents.

- Applications : Likely used as a reference standard in pharmaceutical analysis due to its defined purity and stability .

- Contrast : The ester group in the target compound may improve bioavailability compared to the carboxylic acid derivative.

Physicochemical Properties

- Melting Points: Target compound: Not reported in evidence. 5-Fluorooxindole (from ): MP ~190°C (decomposes).

- Spectroscopic Data :

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS No. 1190288-06-2) is a complex organic compound featuring a unique structural arrangement that includes a pyrrole ring, an indole moiety, and various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 412.39 g/mol. The presence of fluorinated substituents and a carboxylate group enhances its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1190288-06-2 |

| Molecular Formula | C22H18F2N2O4 |

| Molecular Weight | 412.39 g/mol |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains and fungi, indicating potential applications in treating infections.

- Anti-inflammatory Effects : The presence of specific functional groups may contribute to the modulation of inflammatory pathways.

The biological activity of this compound is likely mediated through its interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.

- Receptor Binding : It is hypothesized that this compound could bind to receptors involved in cell signaling pathways, influencing cellular responses.

Case Studies and Research Findings

Recent studies have highlighted the promising activities of this compound:

- Anticancer Studies : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting significant cytotoxic potential (IC50 < 30 µM) .

- Antimicrobial Testing : Compounds structurally related to this compound showed effective inhibition against gram-positive and gram-negative bacteria .

- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, which are crucial for binding affinity .

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be experimentally confirmed?

- Methodological Answer :

- X-ray crystallography is the gold standard for resolving bond lengths, angles, and stereochemistry. For example, studies on analogous pyrrole-carboxylate derivatives employed single-crystal X-ray diffraction to confirm substituent positioning and hydrogen-bonding networks .

- Spectroscopic techniques (e.g., / NMR, IR) validate functional groups. Cross-referencing chemical shifts with databases (e.g., PubChem) ensures accuracy. For instance, NMR is critical for confirming fluorine substitution patterns .

Q. What synthetic routes are reported for this compound?

- Methodological Answer :

- Multi-step synthesis typically involves condensation reactions (e.g., Knorr pyrrole synthesis) and heterocyclic ring formation . Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates has been effective for similar indole-pyrrole hybrids .

- Key steps include:

- Fluoro-oxindole intermediate preparation via electrophilic fluorination .

- Methyl esterification under reflux with methanol and catalytic sulfuric acid .

- Critical parameters : Solvent polarity (DMF vs. ethanol), temperature control (60–80°C), and inert atmosphere (N) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) aid in understanding electronic properties?

- Methodological Answer :

- DFT calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. For a related pyrrole derivative, DFT-optimized bond angles deviated <2% from X-ray data, validating computational models .

- Applications:

- Identifying reactive sites for electrophilic/nucleophilic attacks.

- Simulating UV-Vis spectra to correlate with experimental absorbance peaks .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation using complementary techniques:

- HRMS confirms molecular formula (e.g., resolving [M+H] peaks with <2 ppm error) .

- 2D NMR (COSY, NOESY) clarifies coupling patterns and spatial proximities. For example, NOE correlations resolved ambiguities in indole-pyrrole regiochemistry .

- Crystallographic refinement corrects misinterpretations of rotational isomers observed in NMR .

Q. How can reaction yield be optimized in multi-step synthesis?

- Methodological Answer :

- Catalyst screening : Pd(OAc)/Xantphos systems improve cyclization efficiency by 15–20% compared to Cu-based catalysts .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, reducing side-product formation .

- Purification : Gradient column chromatography (hexane/EtOAc) isolates isomers, while recrystallization from ethanol improves purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.